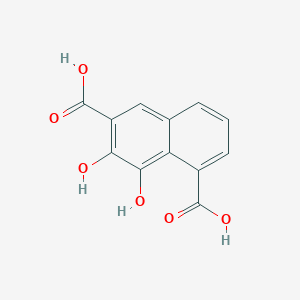
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid typically involves the hydroxylation of naphthalene derivatives followed by carboxylation. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at the 7 and 8 positions of naphthalene, followed by carboxylation at the 1 and 6 positions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or platinum can facilitate the hydroxylation and carboxylation reactions, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid exerts its effects involves the interaction of its hydroxyl and carboxyl groups with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants, while the carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydroxynaphthalene: Similar structure but lacks carboxyl groups.
2,7-Dihydroxynaphthalene: Hydroxyl groups at different positions.
1,7-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is unique due to the specific positioning of its hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Properties
CAS No. |
92024-99-2 |
|---|---|
Molecular Formula |
C12H8O6 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
7,8-dihydroxynaphthalene-1,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-9-7(12(17)18)4-5-2-1-3-6(11(15)16)8(5)10(9)14/h1-4,13-14H,(H,15,16)(H,17,18) |
InChI Key |
DHCWAXYURXTMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















